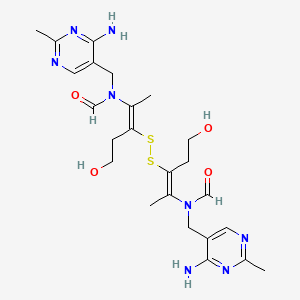

Thiamine Disulfide

Description

Structure

3D Structure

Properties

CAS No. |

67-16-3 |

|---|---|

Molecular Formula |

C24H34N8O4S2 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide |

InChI |

InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16- |

InChI Key |

GFEGEDUIIYDMOX-BMJUYKDLSA-N |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C |

Appearance |

Solid powder |

melting_point |

177.0 °C |

Other CAS No. |

67-16-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)-methyl)formamide) thiamine disulfide thiamine disulphide |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of Enhanced Thiamine: A Technical Guide to the History and Discovery of Thiamine Disulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is an essential micronutrient critical for carbohydrate metabolism and neurological function. However, its hydrophilic nature limits its bioavailability. This technical guide provides an in-depth exploration of the history, discovery, and biochemical characteristics of thiamine disulfide derivatives, a class of lipophilic compounds designed to overcome the absorption limitations of thiamine. This document details the pivotal discoveries, presents comparative quantitative data, outlines key experimental protocols, and illustrates the metabolic pathways of these enhanced thiamine prodrugs.

A Historical Journey: From Garlic to a New Class of Therapeutics

The quest for more effective forms of thiamine began in the mid-20th century, driven by the need to treat and prevent beriberi, a severe thiamine deficiency disorder.

The Discovery of Allithiamine: A Natural Blueprint

In the 1950s, a team of Japanese scientists, including M. Fujiwara, made a groundbreaking discovery in garlic (Allium sativum)[1]. They identified a lipid-soluble substance that exhibited thiamine activity in vivo but did not react like thiamine in standard in vitro tests. This compound was named allithiamine , a disulfide derivative formed from the reaction of allicin (a compound in garlic) and thiamine[1][2]. Allithiamine's enhanced lipophilicity allowed for significantly better absorption from the gastrointestinal tract compared to water-soluble thiamine salts. This discovery laid the foundation for the development of synthetic this compound derivatives.

The Rise of Synthetic Derivatives: Sulbutiamine and Fursultiamine

Inspired by the structure and properties of allithiamine, researchers in Japan began to synthesize a series of this compound derivatives with the goal of improving bioavailability and therapeutic efficacy[3]. This led to the development of several key compounds:

-

Sulbutiamine (isobutyryl this compound): Developed in the 1960s, sulbutiamine is a synthetic dimer of two thiamine molecules linked by a disulfide bridge and esterified with isobutyryl groups[4][5]. Its high lipophilicity allows it to readily cross the blood-brain barrier[3]. It was initially developed for the treatment of beriberi and later investigated for its effects on asthenia (chronic fatigue)[4][6].

-

Fursultiamine (thiamine tetrahydrofurfuryl disulfide - TTFD): Another key derivative synthesized during this period, fursultiamine, features a tetrahydrofurfuryl group attached to the disulfide bond[7]. This modification also confers high lipid solubility, leading to improved absorption and tissue distribution.

These synthetic derivatives proved to be effective prodrugs, delivering thiamine more efficiently to cells and tissues throughout the body.

Quantitative Analysis of this compound Derivatives

The primary advantage of this compound derivatives lies in their superior pharmacokinetic profiles compared to thiamine hydrochloride. This section presents quantitative data from comparative bioavailability studies and clinical trials.

Physicochemical Properties

The lipophilic nature of this compound derivatives is a key determinant of their enhanced bioavailability.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Lipophilicity (LogP) |

| Thiamine | C₁₂H₁₇N₄OS⁺ | 265.36 | Low |

| Allithiamine | C₁₅H₂₂N₄O₂S₂ | 370.5 | High |

| Sulbutiamine | C₃₂H₄₆N₈O₆S₂ | 702.89 | Very High |

| Fursultiamine | C₁₇H₂₆N₄O₃S₂ | 398.55 | High |

Comparative Pharmacokinetic Parameters

Studies have demonstrated the enhanced absorption and higher plasma concentrations of thiamine achieved with disulfide derivatives.

| Derivative | Dose | Cmax (nmol/L) | tmax (h) | AUC (nmol·h/L) | Bioavailability vs. Thiamine | Reference |

| This compound | 100 mg | ~150 | ~2.5 | ~800 | Low | [8] |

| Fursultiamine | 100 mg | ~250 | ~1.5 | ~1200 | Moderate | [8][9] |

| Benfotiamine (S-acyl derivative for comparison) | 100 mg | ~450 | ~1.0 | ~2000 | High | [8] |

| Thiamine Hydrochloride | 100-1500 mg | Dose-dependent, non-linear increase | ~1-2 | Dose-dependent, non-linear increase | Baseline | [10] |

Note: Direct comparative pharmacokinetic data for allithiamine is limited in the reviewed literature. Benfotiamine, a lipid-soluble S-acyl derivative, is included for a broader comparison of lipophilic thiamine prodrugs.

Clinical Efficacy of Sulbutiamine in Asthenia and Fatigue

Sulbutiamine has been studied for its potential to alleviate fatigue in various conditions.

| Study Population | Dosage | Duration | Primary Outcome Measure | Results | Reference |

| Chronic Post-infectious Fatigue (n=326) | 400-600 mg/day | 28 days | Multidimensional Fatigue Inventory (MFI) | No significant overall difference from placebo. Transient improvement in women at 600 mg on day 7 (p < 0.01). | [11] |

| Multiple Sclerosis-related Fatigue (n=26) | 400 mg/day | 60 days | Fatigue Impact Scale (FIS) | Significant reduction in total FIS score (from 77 to 60.5, p < 0.01) and on physical, cognitive, and psychosocial subscales. | [12] |

| Asthenia | Not specified | Not specified | Clinical improvement | Reported to be effective in treating asthenia. | [6][13] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the opening of the thiazole ring of thiamine in an alkaline solution to form the thiol form, followed by an oxidation reaction that creates the disulfide bond.

The following is a representative protocol for the synthesis of fursultiamine, based on information from patent literature[14].

-

Preparation of Thiol-form Thiamine: Dissolve thiamine hydrochloride in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide) to facilitate the opening of the thiazole ring and formation of the sodium or potassium salt of the thiol form of thiamine.

-

Oxidation and Condensation: To the solution of thiol-form thiamine, add a tetrahydrofurfurylthiosulfate solution. The reaction is typically carried out at a controlled temperature (e.g., 20-30°C) with stirring for several hours.

-

Isolation and Purification: The crude fursultiamine product precipitates out of the reaction mixture. It is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Allithiamine is formed through the reaction of allicin and thiamine[1][2]. A laboratory synthesis can be performed as follows, with modifications from the method described by Matsukawa et al.[5]:

-

Extraction of Allicin: Crush fresh garlic and extract with a suitable solvent (e.g., ethanol) to obtain a solution containing allicin.

-

Reaction with Thiamine: Combine the allicin extract with a solution of thiamine hydrochloride. The reaction proceeds to form allithiamine.

-

Purification: Allithiamine can be purified from the reaction mixture using chromatographic techniques, such as semi-preparative reversed-phase HPLC[5].

Evaluation of Thiamine Status: Erythrocyte Transketolase Activity (ETKAC) Assay

A key functional assay to determine the biological activity of thiamine and its derivatives is the measurement of erythrocyte transketolase activity. A detailed protocol for this assay has been established to promote harmonization across laboratories[15][16].

-

Sample Preparation: Obtain whole blood samples and prepare erythrocyte hemolysates.

-

Basal Activity Measurement: The basal activity of transketolase is measured by monitoring the rate of NADH oxidation at 340 nm in a reaction mixture containing the hemolysate and the substrates ribose-5-phosphate.

-

Stimulated Activity Measurement: A parallel reaction is run with the addition of excess thiamine diphosphate (TDP), the active coenzyme form of thiamine. This measures the maximum potential transketolase activity.

-

Calculation of ETKAC: The activity coefficient is calculated as the ratio of stimulated activity to basal activity. A higher ETKAC value indicates a greater degree of thiamine deficiency.

Signaling Pathways and Mechanisms of Action

This compound derivatives act as prodrugs that are metabolized intracellularly to thiamine. Their enhanced efficacy is attributed to their lipophilicity, allowing for passive diffusion across cell membranes, including the blood-brain barrier.

Intracellular Reduction of the Disulfide Bond

Once inside the cell, the disulfide bond of these derivatives is reduced to yield two molecules of the thiol form of thiamine or a thiamine derivative. This reduction is primarily catalyzed by the glutathione and thioredoxin reductase systems[10][17][18].

Figure 1: Cellular uptake and reduction of this compound derivatives.

The lipophilic this compound derivative crosses the cell membrane via passive diffusion. Intracellularly, the disulfide bond is reduced by the glutathione and thioredoxin systems, releasing two molecules of the thiol form of thiamine.

Thiamine Phosphorylation and Metabolic Integration

Following reduction, the thiol form of thiamine is converted to thiamine, which is then phosphorylated to its active coenzyme forms: thiamine pyrophosphate (TPP) and thiamine triphosphate (TTP). TPP is an essential cofactor for key enzymes in carbohydrate metabolism.

Figure 2: Intracellular conversion of thiamine to its active coenzyme forms.

The thiol form of thiamine undergoes ring closure to form thiamine, which is then sequentially phosphorylated to TPP and TTP. TPP acts as a vital coenzyme in central metabolic pathways.

Conclusion

The discovery of allithiamine in garlic sparked a revolution in our understanding of thiamine bioavailability, leading to the development of synthetic this compound derivatives like sulbutiamine and fursultiamine. These lipophilic prodrugs have demonstrated superior pharmacokinetic profiles compared to conventional thiamine salts, enabling more effective delivery of this essential vitamin to target tissues, including the brain. The intracellular reduction of these compounds by the glutathione and thioredoxin systems ensures the efficient release of thiamine for its subsequent conversion to active coenzymes. This in-depth understanding of the history, quantitative characteristics, and metabolic pathways of this compound derivatives provides a solid foundation for further research and development in this important area of nutritional pharmacology and drug discovery.

References

- 1. “ALLITHIAMINE” A NEWLY FOUND DERIVATIVE OF VITAMIN B<sub>1</sub> | CiNii Research [cir.nii.ac.jp]

- 2. Identifying the Garlic and Grain Mixture with the Highest Allithiamine Content [mdpi.com]

- 3. Sulbutiamine - Wikipedia [en.wikipedia.org]

- 4. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of allithiamine from Hungarian red sweet pepper seed (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [On the specific treatment of asthenic states: focus on sulbutiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Comparative bioavailability of various thiamine derivatives after oral administration [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of the glutathione- and thioredoxin-dependent reduction systems in the Escherichia coli and saccharomyces cerevisiae responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Treatment of chronic postinfectious fatigue: randomized double-blind study of two doses of sulbutiamine (400-600 mg/day) versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulbutiamine shows promising results in reducing fatigue in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Method for preparing fursultiamine - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparative bioavailability of various thiamine derivatives after oral administration. | Semantic Scholar [semanticscholar.org]

- 17. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

The Contrasting Mechanisms of Action: Thiamine vs. Thiamine Disulfide

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the distinct mechanisms of action of thiamine (Vitamin B1) and its disulfide derivatives. By elucidating the differences in their absorption, cellular uptake, and subsequent metabolic pathways, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development. The superior bioavailability of thiamine disulfide derivatives offers a compelling advantage in therapeutic applications, a key focus of this analysis.

Introduction: The Significance of Thiamine and its Derivatives

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a multitude of enzymes crucial for carbohydrate and amino acid metabolism.[1][2] Its deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. However, the therapeutic efficacy of standard thiamine hydrochloride is often hampered by its dose-dependent and saturable absorption mechanism.[3][4][5][6] This limitation has spurred the development of lipid-soluble this compound derivatives, which exhibit enhanced bioavailability.[2][3][4][5][6][7][8][9] This guide provides a detailed comparison of the mechanisms of action of thiamine and this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Comparative Pharmacokinetics and Bioavailability

The fundamental difference between thiamine and its disulfide derivatives lies in their intestinal absorption. This compound's lipophilic nature allows it to circumvent the rate-limited active transport system that governs thiamine uptake, leading to significantly higher plasma concentrations.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of thiamine and its disulfide derivatives from various studies.

| Compound | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | AUC (Area Under the Curve) | Bioavailability | Reference |

| Thiamine Hydrochloride | 100 mg | - | - | - | 3.7% - 5.3% | [6] |

| Thiamine Hydrochloride | 500 mg | - | - | Nonlinear increase from 100 mg | - | [10][11][12][13] |

| Thiamine Hydrochloride | 1500 mg | - | - | Nonlinear increase from 500 mg | - | [10][11][12][13] |

| Thiamine Tetrahydrofurfuryl Disulfide (TTFD) | 100 mg | ~10x baseline thiamine level | - | - | High | [7][8][14] |

| Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide) | - | - | - | >300% increase vs. thiamine nitrate | Significantly higher than thiamine nitrate | [8] |

| Benfotiamine | 100 mg | Higher than Fursultiamine and this compound | Faster than Fursultiamine and this compound | Significantly higher than Fursultiamine and this compound | Highest among the three | [2][15] |

| Fursultiamine | 100 mg | Intermediate | Slower than Benfotiamine | Intermediate | Higher than this compound | [1][2][15] |

| This compound | 100 mg | Lowest of the three derivatives | - | Lowest of the three derivatives | Lowest among the three derivatives | [1][2][15] |

Mechanism of Action: A Detailed Comparison

The journey of thiamine and this compound from ingestion to cellular utilization involves distinct pathways, which are visualized in the diagrams below.

Intestinal Absorption

Thiamine absorption is a dual process. At low physiological concentrations, it is actively transported across the intestinal brush border membrane by thiamine transporters (THTR1 and THTR2).[1][15][16] This carrier-mediated process is saturable, meaning that at higher doses, the absorption efficiency decreases.[3][4][5][6] At pharmacological doses, a component of passive diffusion contributes to its uptake.[1][6][12][15][17]

In contrast, this compound, being lipid-soluble, is primarily absorbed through passive diffusion across the intestinal cell membrane.[2][3][4][5][10] This non-saturable mechanism allows for a greater amount of the compound to be absorbed, especially at higher doses, leading to its superior bioavailability.[3][4][5]

Cellular Uptake and Metabolism

Once in the bloodstream, thiamine is transported into various cells by the same thiamine transporters, THTR1 and THTR2.[1][15][16] Inside the cell, thiamine is phosphorylated to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK).[1][15][18][19][20][21] TPP then acts as a vital coenzyme for enzymes in the mitochondria and cytosol that are central to energy metabolism.[1][2][10][22]

This compound, after absorption, is present in the blood and readily enters cells due to its lipophilicity. Within the cell, it is rapidly reduced to two molecules of thiamine. This reduction is catalyzed by the glutathione and thioredoxin systems.[2][22][23][24] The resulting thiamine molecules then enter the same metabolic pathway as dietary thiamine, being converted to TPP.

Role of Thiol Redox Systems and Nrf2 Activation

A significant aspect of the mechanism of this compound is its interaction with cellular redox systems. The reduction of the disulfide bond is crucial for the release of active thiamine. Studies have shown that both the glutathione and thioredoxin systems can efficiently reduce this compound derivatives.[23][24]

Furthermore, this compound derivatives have been observed to increase the nuclear levels of Nuclear factor erythroid 2-related factor 2 (Nrf2).[23][24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This activation of the Nrf2 pathway may contribute to the therapeutic effects of thiamine disulfides beyond simple thiamine repletion, offering a potential mechanism for antioxidant and anti-inflammatory actions.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the mechanisms of thiamine and this compound.

Quantification of Thiamine and its Esters in Whole Blood by HPLC

This method is essential for pharmacokinetic studies.

-

Principle: Thiamine and its phosphate esters are extracted from whole blood, derivatized to fluorescent thiochrome derivatives, separated by reverse-phase high-performance liquid chromatography (HPLC), and quantified by a fluorescence detector.[7][16][18][19][25][26]

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Inject the derivatized sample into a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase typically consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detect the separated thiochrome derivatives using a fluorescence detector with excitation and emission wavelengths around 365 nm and 435 nm, respectively.

-

-

Quantification:

-

Generate a standard curve using known concentrations of thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP).

-

Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

-

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The transport of a compound from the apical (lumen) to the basolateral (blood) side is measured.[4][5][27][28]

-

Methodology:

-

Cell Culture: Culture Caco-2 cells in appropriate media. Seed the cells onto permeable supports in transwell plates and allow them to differentiate for approximately 21 days to form a confluent monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A high TEER value indicates a well-formed monolayer.

-

Transport Experiment (Apical to Basolateral):

-

Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound (thiamine or this compound) to the apical chamber.

-

At specified time points, collect samples from the basolateral chamber.

-

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

-

Thioredoxin and Glutathione Reductase Activity Assays

These assays are used to determine the enzymatic reduction of this compound.

-

Principle: The activity of these reductases is typically measured spectrophotometrically by monitoring the consumption of NADPH.

-

Thioredoxin Reductase (TrxR) Assay:

-

The assay mixture contains NADPH, the cell lysate or purified enzyme, and a substrate like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3][17][29]

-

TrxR catalyzes the reduction of DTNB by NADPH, producing 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

-

The rate of increase in absorbance at 412 nm is proportional to the TrxR activity.

-

-

Glutathione Reductase (GR) Assay:

-

The assay mixture contains NADPH, the cell lysate or purified enzyme, and oxidized glutathione (GSSG).[9][23][24][30][31]

-

GR catalyzes the reduction of GSSG to GSH at the expense of NADPH.

-

The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the GR activity.

-

Nrf2 Activation Assay

This assay determines if a compound can induce the Nrf2 antioxidant response pathway.

-

Principle: An ELISA-based method is used to detect the binding of activated Nrf2 from nuclear extracts to its consensus DNA binding site (the Antioxidant Response Element, ARE).[6][32][33][34]

-

Methodology:

-

Cell Treatment: Treat cells with the test compound (e.g., a this compound derivative).

-

Nuclear Extraction: Isolate the nuclear proteins from the treated cells.

-

ELISA:

-

A 96-well plate is pre-coated with a double-stranded DNA oligonucleotide containing the ARE.

-

Add the nuclear extracts to the wells, allowing any activated Nrf2 to bind to the ARE.

-

Wash away unbound proteins.

-

Add a primary antibody specific for Nrf2.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric substrate for the enzyme and measure the absorbance. The intensity of the color is proportional to the amount of activated Nrf2.

-

-

Conclusion

The distinct mechanisms of action of thiamine and this compound have significant implications for their therapeutic use. Thiamine's reliance on a saturable active transport system can limit its oral bioavailability, particularly at higher therapeutic doses. This compound, with its enhanced lipophilicity, bypasses this rate-limiting step through passive diffusion, resulting in superior absorption and higher systemic thiamine levels.

Furthermore, the interaction of this compound with the cellular thiol redox systems and its ability to activate the Nrf2 antioxidant pathway suggest a broader spectrum of activity than simple thiamine repletion. These properties make this compound and its derivatives promising candidates for the treatment of thiamine deficiency-related disorders and potentially other conditions associated with oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these valuable therapeutic agents.

References

- 1. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative bioavailability of various thiamine derivatives after oral administration. | Semantic Scholar [semanticscholar.org]

- 3. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione Reductase (GR) Activity Assay Kit - Elabscience® [elabscience.com]

- 10. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medscape.com [medscape.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of thiamin after oral administration of thiamin tetrahydrofurfuryl disulfide to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood [ouci.dntb.gov.ua]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]

- 20. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. kamiyabiomedical.com [kamiyabiomedical.com]

- 24. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Thiamine analysis [thiamine.dnr.cornell.edu]

- 27. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 28. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Activity assays of mammalian thioredoxin and thioredoxin reductase: fluorescent disulfide substrates, mechanisms, and use with tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Glutathione Reductase Assay [cellbiolabs.com]

- 31. caymanchem.com [caymanchem.com]

- 32. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Cellular Uptake and Metabolic Pathways of Thiamine Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine disulfide, a lipophilic derivative of vitamin B1, presents a unique mechanism of cellular entry and subsequent metabolic activation compared to its water-soluble counterpart, thiamine hydrochloride. This enhanced lipid solubility facilitates passive diffusion across cellular membranes, circumventing the saturable active transport systems required for thiamine. Once intracellular, this compound undergoes a reductive cleavage of its disulfide bond, primarily mediated by the thioredoxin and glutathione reductase systems, to release two molecules of thiamine. This liberated thiamine is then available for phosphorylation by thiamine pyrophosphokinase to its biologically active coenzyme form, thiamine pyrophosphate (TPP). TPP is an indispensable cofactor for key enzymes in carbohydrate and amino acid metabolism. This guide provides a comprehensive overview of the cellular uptake, metabolic conversion, and relevant experimental methodologies for studying this compound, offering valuable insights for researchers in nutrition, pharmacology, and drug development.

Cellular Uptake of this compound

The primary advantage of this compound lies in its enhanced cellular uptake, which is attributed to its increased lipophilicity compared to thiamine hydrochloride. This property allows it to traverse the lipid bilayer of cell membranes via passive diffusion.[1][2] This mechanism bypasses the carrier-mediated active transport systems, namely thiamine transporter-1 (THTR-1) and thiamine transporter-2 (THTR-2), which are responsible for the uptake of free thiamine and are subject to saturation.[3]

The Caco-2 cell line, a widely used in vitro model for intestinal absorption, has been instrumental in studying the transport of various compounds. For lipophilic molecules like this compound, transport across Caco-2 cell monolayers is predominantly governed by passive diffusion, which is influenced by the compound's lipophilicity and molecular weight.[4][5] While specific kinetic parameters like a Michaelis-Menten constant (Km) are not applicable to passive diffusion, the apparent permeability coefficient (Papp) can be experimentally determined to quantify the rate of transport. At high concentrations, the transport of even water-soluble thiamine across Caco-2 cells is dominated by passive diffusion.[6]

Intracellular Metabolic Pathways

Following its entry into the cell, this compound must be converted to the biologically active thiamine pyrophosphate (TPP). This process involves a two-step metabolic pathway: reduction of the disulfide bond and subsequent pyrophosphorylation of the resulting thiamine molecules.

Reduction of this compound to Thiamine

The critical step in the activation of this compound is the reductive cleavage of the disulfide bond. This reaction is catalyzed by intracellular thiol-disulfide oxidoreductase systems, primarily the thioredoxin (Trx) and glutathione (Grx) systems.[7][8][9]

-

The Thioredoxin System: This system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, plays a major role in reducing this compound. TrxR can directly reduce this compound or act in concert with Trx.[7][8][9]

-

The Glutathione System: The glutathione system, which includes glutathione reductase (GR), glutathione (GSH), and glutaredoxin (Grx), also contributes to the reduction of this compound.[7][10]

The enzymatic reduction of disulfide-type thiamine derivatives has been demonstrated in various tissues, with the liver being a primary site.[11]

Pyrophosphorylation of Thiamine to Thiamine Pyrophosphate (TPP)

Once reduced to free thiamine, it is then pyrophosphorylated to form the active coenzyme, thiamine pyrophosphate (TPP). This reaction is catalyzed by the cytosolic enzyme thiamine pyrophosphokinase-1 (TPK1) and requires ATP and magnesium.[12][13][14]

The activity of TPK1 is subject to regulation, including feedback inhibition by its product, TPP. This regulatory mechanism is crucial for maintaining TPP homeostasis within the cell.[15] Deficiencies in TPK1 activity can lead to impaired pyruvate oxidation and neurological disorders.[2]

The overall intracellular metabolic pathway is depicted in the following diagram:

Quantitative Data

The enhanced bioavailability of this compound derivatives leads to increased intracellular concentrations of thiamine and its active form, TPP.

| Parameter | This compound Derivative | Cell Line/Tissue | Fold Increase vs. Control | Reference |

| Intracellular Thiamine | Sulbutiamine (250 µM) | - | ~2-fold (24h) | [16] |

| Intracellular TPP | Sulbutiamine (250 µM) | - | ~2-fold (24h) | [16] |

| Bioavailability | This compound | Human Volunteers | Lowest among tested lipophilic derivatives | [17][18] |

| Exercise Endurance | Thiamine Tetrahydrofurfuryl Disulfide (TTFD) | Mice | Dose-dependent increase | [19] |

| Muscle Glycogen | Thiamine Tetrahydrofurfuryl Disulfide (TTFD) | Mice | Significantly elevated | [19] |

Experimental Protocols

Measurement of Intracellular Thiamine and its Phosphates by HPLC

This protocol outlines a general method for the quantification of thiamine and its phosphorylated derivatives in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

4.1.1. Sample Preparation

-

Cell Lysate/Homogenate Preparation: Homogenize tissues or lyse cells in a cold acidic buffer (e.g., 0.1 N HCl) to extract thiamine derivatives and prevent degradation.

-

Protein Precipitation: Add trichloroacetic acid (TCA) to a final concentration of 5-10% to precipitate proteins. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the thiamine derivatives.

4.1.2. Thiochrome Derivatization

-

Alkaline Oxidation: Mix the supernatant with an alkaline solution of potassium ferricyanide. This reaction oxidizes thiamine and its phosphate esters to their highly fluorescent thiochrome derivatives.[20][21]

-

Stabilization: The reaction is stopped, and the fluorescence is stabilized, often by the addition of a suitable reagent.

4.1.3. HPLC Analysis

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used for separation.

-

Detection: A fluorescence detector is used with an excitation wavelength of approximately 375 nm and an emission wavelength of around 435 nm.[22]

-

Quantification: The concentration of each thiamine derivative is determined by comparing the peak area or height to that of known standards.[23]

A workflow for this process is illustrated below:

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH.

4.2.1. Reagents and Materials

-

Assay Buffer (e.g., phosphate buffer with EDTA)

-

DTNB solution

-

NADPH solution

-

TrxR specific inhibitor (to differentiate TrxR activity from other DTNB-reducing enzymes)

-

Sample (cell lysate or tissue homogenate)

-

96-well microplate

-

Microplate reader

4.2.2. Procedure

-

Sample Preparation: Prepare cell or tissue lysates in cold assay buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.[7][12]

-

Assay Setup: In a 96-well plate, prepare duplicate sets of wells for each sample. One set will measure total DTNB reduction, and the other will measure the background in the presence of a TrxR inhibitor.[11][15]

-

Reaction Initiation: Add the reaction mix containing DTNB and NADPH to all wells.[7][15]

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of TNB formation.[7]

-

Calculation: The TrxR-specific activity is calculated by subtracting the rate of the inhibitor-containing wells from the rate of the wells without the inhibitor.[11]

Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This is a functional assay to assess thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes.

4.3.1. Principle The assay measures the rate of NADH oxidation, which is coupled to the transketolase reaction. The activity is measured with and without the addition of exogenous TPP. The ratio of TPP-stimulated activity to basal activity gives the activity coefficient (ETKAC).[24][25]

4.3.2. Procedure

-

Sample Preparation: Prepare a hemolysate from washed erythrocytes.

-

Assay Reaction: Set up parallel reactions for each sample, one with and one without the addition of TPP. The reaction mixture contains the substrates for the coupled enzyme reactions and NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

-

Calculation: Calculate the ETKAC as the ratio of the rate of the TPP-containing reaction to the rate of the reaction without added TPP. An ETKAC of <1.15 is considered normal, 1.15-1.25 indicates marginal deficiency, and >1.25 suggests thiamine deficiency.[25]

Conclusion

This compound offers a distinct advantage over thiamine hydrochloride due to its enhanced cellular uptake via passive diffusion. Its intracellular metabolism to the active coenzyme TPP is a well-defined process involving reduction by the thioredoxin and glutathione systems, followed by pyrophosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and metabolic effects of this compound and its derivatives. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies targeting conditions associated with thiamine deficiency and for optimizing the delivery of this vital nutrient.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Bacampicillin uptake is shared with thiamine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transport of high concentration of thiamin, riboflavin and pyridoxine across intestinal epithelial cells Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stackoverflow.com [stackoverflow.com]

- 10. pickeringlabs.com [pickeringlabs.com]

- 11. abcam.com [abcam.com]

- 12. abcam.com [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Effects of Thiamine Tetrahydrofurfuryl Disulfide on Physiological Adaption and Exercise Performance Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thiamine analysis [thiamine.dnr.cornell.edu]

- 22. scispace.com [scispace.com]

- 23. eaglebio.com [eaglebio.com]

- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 25. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

Thiamine Disulfide's Role in Mitochondrial Function and Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is a critical cofactor for several key enzymes involved in mitochondrial energy metabolism. Its deficiency is linked to impaired cellular respiration and a range of pathologies. Thiamine disulfide, a lipophilic derivative of thiamine, offers enhanced bioavailability and presents a promising therapeutic avenue for conditions associated with mitochondrial dysfunction. This technical guide provides an in-depth analysis of the role of this compound and its derivatives, such as sulbutiamine and fursultiamine, in mitochondrial function and energy production. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction: The Critical Role of Thiamine in Mitochondrial Bioenergetics

Mitochondria, the powerhouses of the cell, are central to energy production through oxidative phosphorylation. Thiamine, in its active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for pivotal mitochondrial enzymes that fuel the Krebs cycle and link glycolysis to aerobic respiration.[1][2]

The two most notable TPP-dependent enzymes within the mitochondria are:

-

Pyruvate Dehydrogenase Complex (PDH): This complex catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA, the primary substrate for the Krebs cycle.[3][4]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): This enzyme complex is a key rate-limiting step in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[3][5]

Deficiency in thiamine leads to reduced activity of these enzymes, resulting in impaired glucose oxidation, decreased ATP synthesis, and the accumulation of lactate, leading to cellular energy crisis and oxidative stress.[1][6] This is particularly detrimental in high-energy-demand tissues such as the brain and heart.[1]

This compound and Its Derivatives: Enhancing Bioavailability

Thiamine hydrochloride, the common form of vitamin B1, is water-soluble and its absorption is limited by saturable transporters in the intestine. To overcome this limitation, lipid-soluble derivatives of thiamine, such as this compound, have been developed. This compound and its analogues, including sulbutiamine and fursultiamine, exhibit increased lipophilicity, allowing them to passively diffuse across cell membranes, thereby achieving higher intracellular and intramitochondrial concentrations of thiamine.[7][8]

Once inside the cell, these disulfide derivatives are reduced to thiamine, which is then pyrophosphorylated to the active coenzyme TPP.[7] This enhanced delivery of thiamine to the mitochondria makes these compounds promising therapeutic agents for correcting thiamine deficiency-related mitochondrial dysfunction.

Quantitative Effects of this compound Derivatives on Mitochondrial Function

The following tables summarize the quantitative data from studies investigating the effects of this compound and its derivatives on key parameters of mitochondrial function.

Table 1: Effect of this compound Derivatives on Mitochondrial Respiration

| Compound | Cell Line | Concentration | Parameter | Change from Control | Reference |

| This compound | Caco-2 | 100 µM | Basal Respiration | No significant change | [9] |

| Maximal Respiration | No significant change | [9] | |||

| Sulbutiamine | Caco-2 | 100 µM | Basal Respiration | Decreased | [9] |

| Maximal Respiration | Decreased | [9] | |||

| Fursultiamine | Caco-2 | 100 µM | Basal Respiration | Decreased | [9] |

| Maximal Respiration | Decreased | [9] |

Table 2: Effect of this compound Derivatives on Glycolysis

| Compound | Cell Line | Concentration | Parameter | Change from Control | Reference |

| This compound | Caco-2 | 100 µM | Glycolytic Rate | No significant change | [9] |

| Sulbutiamine | Caco-2 | 100 µM | Glycolytic Rate | No significant change | [9] |

| Fursultiamine | Caco-2 | 100 µM | Glycolytic Rate | Increased | [9] |

Table 3: Effect of Thiamine Deficiency on α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity

| Brain Region | Duration of Deficiency | KGDHC Activity | Reference |

| Sub-medial Thalamic Nucleus (SmTN) | 10 days | ↓ 52% | [10] |

| Cortex | 10 days | ↓ 20% | [10] |

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to modulate intracellular signaling pathways, notably the Nrf2-ARE pathway, which plays a crucial role in the antioxidant defense system.

Nrf2-ARE Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This compound derivatives have been shown to increase the nuclear levels of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes.[9]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. A non-cofactor role of thiamine derivatives in excitable cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine mimetics sulbutiamine and benfotiamine as a nutraceutical approach to anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiamine deficiency decreases steady-state transketolase and pyruvate dehydrogenase but not alpha-ketoglutarate dehydrogenase mRNA levels in three human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peirsoncenter.com [peirsoncenter.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Bioavailability: An In-depth Technical Guide to the Enzymatic Conversion of Thiamine Disulfide to Active Thiamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine, or Vitamin B1, is a critical micronutrient essential for cellular metabolism and neurological function. However, its clinical application can be limited by its poor bioavailability. Thiamine disulfide, a lipid-soluble derivative, overcomes this limitation by facilitating passive diffusion across cell membranes. The therapeutic efficacy of this compound hinges on its intracellular conversion to the active thiol form of thiamine. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for this bioactivation, focusing on the glutathione and thioredoxin systems. Detailed experimental protocols, quantitative data, and visual representations of the key pathways are presented to equip researchers and drug development professionals with the foundational knowledge to investigate and harness this crucial metabolic process.

Introduction: The Significance of this compound Conversion

Thiamine, in its active form as thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2][3] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[4] this compound was developed to enhance the bioavailability of thiamine, owing to its increased lipid solubility and ability to permeate biological membranes, including the blood-brain barrier, more effectively than thiamine hydrochloride.[1] The conversion of the disulfide bond back to the active thiol form is therefore a critical step for its biological activity.[1][5] This process is primarily mediated by the cell's thiol redox systems.[6]

The Enzymatic Machinery of this compound Reduction

The reduction of this compound to active thiamine is not the result of a single enzyme but rather the concerted action of two major cellular redox systems: the glutathione (GSH) system and the thioredoxin (Trx) system.[7][6][8]

The Glutathione System

The glutathione system is a cornerstone of cellular antioxidant defense and redox regulation. Its role in reducing this compound involves the following key components:

-

Glutathione (GSH): A tripeptide that is the most abundant low-molecular-weight thiol in cells and can directly reduce disulfide bonds.[5][7][9]

-

Glutathione Reductase (GR): An NADPH-dependent flavoenzyme that maintains a high intracellular ratio of reduced GSH to its oxidized form (GSSG).[7]

-

Glutaredoxin (Grx): Also known as thioltransferase, this enzyme catalyzes thiol-disulfide exchange reactions and has been shown to stimulate the GSH-dependent reduction of this compound derivatives.[7]

The Thioredoxin System

The thioredoxin system is another critical antioxidant system with broad specificity for reducing disulfide bonds in various proteins and small molecules. Its components involved in this compound reduction are:

-

Thioredoxin (Trx): A small, ubiquitous protein with a redox-active dithiol/disulfide in its active site.

-

Thioredoxin Reductase (TrxR): A selenoenzyme that uses NADPH to reduce the oxidized disulfide in Trx. Notably, TrxR has been shown to directly reduce this compound, and this pathway appears to play a major role in the cellular context.[7][6][8]

The enzymatic reduction of this compound is a thiol-disulfide exchange reaction where the disulfide bond of this compound is attacked by a nucleophilic thiol, leading to the formation of two molecules of the active thiol form of thiamine.

Signaling Pathways and Cellular Implications

The enzymatic conversion of this compound has broader implications for cellular signaling and redox homeostasis. The reduction of this compound derivatives can influence the cellular thiol redox state and has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of cytoprotective genes, including those for NAD(P)H quinone dehydrogenase 1 (NQO1) and Thioredoxin Reductase (TrxR) itself.[7][6] This suggests a potential positive feedback loop where the products of this compound reduction can enhance the very systems responsible for their generation, thereby bolstering the cell's antioxidant capacity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Paradoxical Reactions With TTFD: The Glutathione Connection - Hormones Matter [hormonesmatter.com]

- 6. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound nitrate? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Thiamine Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine disulfide, a synthetic derivative of thiamine (Vitamin B1), presents a compelling case for further investigation in therapeutic development due to its enhanced bioavailability and stability compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its involvement in cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as aneurine disulfide or vitamin B1 disulfide, is a dimeric form of thiamine where two thiamine molecules are linked by a disulfide bond.[1] This structural modification significantly alters its physicochemical properties, leading to increased lipophilicity and stability.

Molecular Structure:

The chemical structure of this compound consists of two pyrimidine rings and two thiazole rings, connected through a disulfide linkage.

Chemical Identification:

| Identifier | Value |

| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(2Z)-3-{[(2Z)-2-{N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamido}-5-hydroxypent-2-en-3-yl]disulfanyl}-5-hydroxypent-2-en-2-yl]formamide[2] |

| CAS Number | 67-16-3[3] |

| Molecular Formula | C24H34N8O4S2[3] |

| Molecular Weight | 562.71 g/mol [3] |

| Synonyms | This compound, Thiamine disulphide, Aneurine Disulfide, Bistiamine, TDS, Vitamin B1 Disulfide[4] |

Physicochemical Properties

The disulfide bond in this compound imparts greater stability and lipid solubility compared to thiamine hydrochloride, which influences its absorption and distribution in biological systems.[1]

| Property | Value | Source(s) |

| Appearance | White crystalline powder or yellow to light brown crystalline solid. | [4] |

| Melting Point | 177 °C (with intense yellow coloration) | [5][6] |

| Boiling Point (Predicted) | 886.1 ± 65.0 °C | [6] |

| Density (Predicted) | 1.1966 g/cm³ | [6] |

| Solubility | Sparingly soluble in water, with solubility being pH-dependent. Soluble in DMSO and Methanol. | [5][6] |

| Water Solubility at 37°C | 37.7 mg/mL (pH 1.2), 3.0 mg/mL (pH 3), 1.33 mg/mL (pH 5), 0.568 mg/mL (pH 7.2) | [5] |

| pKa (Predicted) | 14.10 ± 0.10 (strongest acidic) | [1][6] |

| LogP | 1.16 | [3] |

| Stability | More stable than thiamine hydrochloride. Should be stored in a cool, dry place, protected from light. | [4] |

Biological Properties and Therapeutic Potential

This compound's enhanced lipophilicity allows for passive diffusion across cell membranes, including the blood-brain barrier, leading to increased bioavailability compared to thiamine hydrochloride.[1]

Metabolism and Mechanism of Action: Once absorbed, this compound is reduced to two molecules of free thiamine by disulfide reductases, primarily in the liver and other tissues.[1] This free thiamine is then converted to its active coenzyme form, thiamine pyrophosphate (TPP), which is essential for key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.[1]

Therapeutic Applications: this compound is utilized in the treatment of thiamine deficiency and associated neurological conditions.[2] Its ability to effectively cross the blood-brain barrier makes it a candidate for addressing neurological disorders.[1] Furthermore, it exhibits antioxidant properties and has been investigated for its potential neuroprotective effects in conditions like diabetic neuropathy and Alzheimer's disease.[7]

Signaling Pathway Involvement: The Keap1-Nrf2-ARE Pathway

Recent studies have indicated that this compound can modulate the Keap1-Nrf2 antioxidant response pathway.[6][8] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

This compound, after being reduced to its thiol form by cellular reducing systems like the thioredoxin and glutathione systems, can influence this pathway.[6][8] It has been shown to increase the nuclear levels of Nrf2 and stimulate the expression and activity of downstream enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase (TrxR).[6][8]

Figure 1. Proposed mechanism of this compound in the Keap1-Nrf2 signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of thiamine hydrochloride in an alkaline aqueous solution.[4][8]

Materials:

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Butyl alcohol

-

Methyl alcohol

-

Acetone

-

Deionized water

Procedure:

-

Dissolution: Dissolve 20 parts by weight of thiamine hydrochloride in 25 parts of deionized water.

-

Alkalinization: Prepare a cold solution of 5 parts by weight of sodium hydroxide in 25 parts of water and add it to the thiamine solution while stirring in the cold.

-

Oxidation: Prepare an oxidizing solution of 2.4 parts by weight of sodium hydroxide and 20 parts by weight of potassium ferricyanide in 80 parts of water. Add this solution to the alkaline thiamine mixture while stirring in the cold.

-

Evaporation and Extraction: Evaporate the resulting liquid to dryness. Extract the oxidation product with warm butyl alcohol.

-

Concentration: Evaporate the butyl alcohol solution in vacuo.

-

Crystallization: Dissolve the residue with gentle heating in 25 parts by volume of methyl alcohol. Add 100 parts by volume of acetone and filter the solution. Add further quantities of acetone to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with acetone, and dry under vacuum.

Figure 2. General workflow for the synthesis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC with UV detection.[9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer. A typical mobile phase could be a mixture of acetonitrile and water containing phosphoric acid.[9] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or a compatible organic solvent like methanol or DMSO, to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Figure 3. Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a chemically and biologically significant derivative of thiamine. Its improved stability and bioavailability make it a valuable compound for therapeutic applications, particularly in the realm of neurology and in combating conditions arising from thiamine deficiency. The ability of this compound to modulate cellular redox signaling pathways, such as the Keap1-Nrf2 system, opens up new avenues for research into its cytoprotective and antioxidant effects. The experimental protocols outlined in this guide provide a foundation for the synthesis and analytical characterization of this compound, facilitating further research and development in this promising area.

References

- 1. WO1992012138A1 - Process for producing disulfide derivative of thiamine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GB1038920A - Method of preparing this compound-bis-(monophosphate) - Google Patents [patents.google.com]

- 4. Letter: Synthesis and reactions of this compound sulfur analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HU209921B - New process for producing disulfide-type derivatives of thiamine - Google Patents [patents.google.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000235) [hmdb.ca]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Antioxidant Mechanisms of Thiamine Disulfide and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1), an essential micronutrient, is a critical coenzyme in carbohydrate and energy metabolism. Beyond its well-established coenzymatic role, thiamine and its derivatives, particularly thiamine disulfide and its metabolites, exhibit significant antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, focusing on its direct radical-scavenging activities and its modulation of endogenous antioxidant systems. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and drug development in this area.

Under physiological conditions, thiamine can undergo a reversible opening of its thiazole ring to form a thiol-bearing molecule. This thiol form is susceptible to oxidation, leading to the formation of this compound.[1][2] This conversion is a key aspect of its antioxidant activity. Several synthetic disulfide derivatives, such as sulbutiamine and fursultiamine, have been developed to enhance the bioavailability of thiamine.[3]

Direct Antioxidant Mechanisms

Thiamine and its phosphorylated form, thiamine diphosphate (TDP), have been shown to directly scavenge reactive oxygen species (ROS). This direct antioxidant action is a crucial first line of defense against oxidative stress.

Radical Scavenging Activity

Thiamine and TDP exhibit potent radical-scavenging activities against superoxide and hydroxyl radicals. The 50% inhibitory concentration (IC₅₀) values, which represent the concentration required to scavenge 50% of the radicals, have been determined for these compounds.

| Compound | Radical Species | IC₅₀ Value |

| Thiamine | Superoxide | 158 µM[4] |

| Thiamine Diphosphate | Superoxide | 56 µM[4] |

| Thiamine | Hydroxyl Radical | 8.45 mM[4] |

| Thiamine Diphosphate | Hydroxyl Radical | 1.46 mM[4] |

Caption: IC₅₀ values of Thiamine and Thiamine Diphosphate for Superoxide and Hydroxyl Radical Scavenging.

Indirect Antioxidant Mechanisms

This compound and its derivatives also exert their antioxidant effects indirectly by modulating cellular redox systems and activating signaling pathways that lead to the expression of antioxidant enzymes.

Interaction with Thiol Redox Systems

The antioxidant effects of this compound are closely linked to the major cellular thiol redox systems: the glutathione (GSH) system and the thioredoxin (Trx) system. This compound derivatives can be reduced by both systems, with the resulting thiol form being the likely active antioxidant species.[1][2]

-

Glutathione System: The glutathione system, comprising glutathione reductase (GR), glutaredoxin (Grx), and NADPH, can reduce this compound derivatives. While not direct substrates of GR, these disulfides are reduced in the presence of GSH, a reaction accelerated by Grx.[1]

-

Thioredoxin System: The thioredoxin system, consisting of thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, also effectively reduces this compound derivatives. Notably, TrxR can directly reduce these disulfides, a process that is enhanced in the presence of Trx.[1]

Activation of the Nrf2 Signaling Pathway

This compound derivatives have been shown to activate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1][5] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[6][7][8] this compound derivatives promote the nuclear translocation of Nrf2, leading to increased expression of downstream targets like NAD(P)H quinone dehydrogenase 1 (NQO1) and Thioredoxin Reductase (TrxR).[1][2]

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Modulation of Antioxidant Enzyme Activity

Treatment of cells with this compound derivatives leads to an increase in the activity of key antioxidant enzymes. In Caco-2 cells treated with 100 µM of this compound, sulbutiamine, or fursultiamine for 24 hours, the activity of Thioredoxin Reductase (TrxR) was observed to increase.[1]

| Treatment (100 µM) | Thioredoxin Reductase (TrxR) Activity (% of Control) |

| Control | 100% |

| This compound | ~120%[1] |

| Sulbutiamine | ~130%[1] |

| Fursultiamine | ~140%[1] |

Caption: Effect of this compound Derivatives on TrxR Activity in Caco-2 Cells.

Protection Against Oxidative Stress

This compound derivatives have demonstrated a protective effect against induced oxidative stress. In Caco-2 cells pretreated with 100 µM of these derivatives for 24 hours, followed by exposure to the oxidant tert-butyl hydroperoxide (TbOOH), a significant reduction in ROS production was observed.[1]

| Pretreatment (100 µM) | ROS Production (% of Control) after TbOOH treatment |

| Control + TbOOH | 100% |

| This compound + TbOOH | ~75%[1] |

| Sulbutiamine + TbOOH | ~70%[1] |

| Fursultiamine + TbOOH | ~65%[1] |

Caption: Protective Effect of this compound Derivatives against TbOOH-induced ROS Production.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Thioredoxin Reductase (TrxR) Activity

This protocol is adapted from the method described by Tonolo et al.[1]

-

Sample Preparation: Lyse Caco-2 cells and determine the protein concentration of the lysate.

-

Reaction Mixture: In a spectrophotometer cuvette, prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.4), 5 mM EDTA, and 20 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Initiation: Add 50 µg of protein from the cell lysate to the cuvette.

-

Reaction Start: After a 2-minute pre-incubation, add 0.25 mM NADPH to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm for approximately 10 minutes at 25°C. The rate of DTNB reduction is proportional to the TrxR activity.

Assessment of Intracellular ROS Production (CM-H₂DCFDA Assay)

This protocol is based on the methodology used to assess ROS production in Caco-2 cells.[1]

-

Cell Culture and Treatment: Culture Caco-2 cells in a suitable plate. Treat the cells with 100 µM of this compound derivatives for 24 hours.

-

Probe Loading: Load the cells with 10 µM CM-H₂DCFDA in a suitable buffer and incubate in the dark.

-

Induction of Oxidative Stress: Induce oxidative stress by adding 300 µM tert-butyl hydroperoxide (TbOOH).

-

Measurement: Measure the fluorescence of the oxidized product, DCF, using a fluorescence microplate reader or fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

Caption: Experimental workflow for intracellular ROS assessment.

Determination of Total Thiol Groups (Ellman's Assay)

This protocol is based on the Ellman's assay for measuring total cellular thiol groups.[1]

-

Cell Lysis: Lyse the treated cells in an ice-cold buffer containing 7.2 M guanidine in 0.2 M Tris–HCl (pH 8.1) and 1 mM EDTA.

-

Reaction: Add 30 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to the cell lysate.

-

Measurement: Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) by measuring the absorbance spectrophotometrically at 412 nm.

-

Quantification: The amount of TNB formed is proportional to the total thiol content. Normalize the obtained values to the protein content of the sample.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol outlines the general steps for assessing Nrf2 nuclear translocation via Western blotting.[1]

-

Cell Fractionation: Following treatment with this compound derivatives, harvest the cells and perform nuclear and cytoplasmic fractionation to separate the proteins from these cellular compartments.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

SDS-PAGE and Transfer: Separate 50 µg of protein from the nuclear fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the Nrf2 band in the nuclear fraction indicates the extent of its translocation.

Caption: General workflow for Western blot analysis of Nrf2.

Conclusion

This compound and its metabolites demonstrate a multifaceted antioxidant capacity, acting through both direct radical scavenging and the modulation of crucial cellular antioxidant pathways. Their ability to be reduced by the glutathione and thioredoxin systems, coupled with the activation of the Nrf2 signaling pathway, positions them as significant players in the maintenance of cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds in conditions associated with oxidative stress.

References

- 1. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound derivatives in thiol redox regulation: Role of thioredoxin and glutathione systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured Cells and in Mouse Models of Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Radical-Scavenging Activities of Thiamin and Thiamin Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

A Comprehensive Technical Guide to the Non-Coenzyme Roles of Thiamine Derivatives in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the non-coenzymatic functions of thiamine (Vitamin B1) and its derivatives, moving beyond their classical role as coenzymes in metabolism. Emerging research reveals their critical involvement in gene regulation, cellular signaling, and responses to stress, offering new avenues for therapeutic intervention.

Thiamine Pyrophosphate (TPP) as a Genetic Regulator: The Riboswitch Story

Beyond its function as a coenzyme, thiamine pyrophosphate (TPP) directly regulates gene expression in bacteria, archaea, plants, and fungi through a unique mechanism known as a riboswitch.[1][2][3][4] TPP riboswitches are structured non-coding RNA elements located in the 5' untranslated region of messenger RNAs (mRNAs) that sense the intracellular concentration of TPP.[4][5]

Binding of TPP to the riboswitch aptamer domain induces a conformational change in the RNA structure.[5][6] This change, in turn, influences the expression platform of the riboswitch, leading to either transcription termination or translation inhibition of genes involved in thiamine biosynthesis and transport.[4][5][6] When TPP levels are low, the riboswitch adopts a conformation that allows for gene expression, ensuring the cell can produce or import more thiamine. Conversely, high TPP levels lead to gene repression.[4]

The discovery of TPP riboswitches has identified them as a promising target for the development of novel antibiotics.[1][7] Small molecules that mimic TPP can bind to the riboswitch and artificially repress the expression of essential genes, leading to bacterial growth inhibition.[5][7]

Quantitative Data: TPP Riboswitch Ligand Binding

| Ligand | Organism/Gene | Dissociation Constant (Kd) | Experimental Method |

| Thiamine Pyrophosphate (TPP) | E. coli thiM | 50 ± 10 nM | In-line probing |

| Thiamine Pyrophosphate (TPP) | B. subtilis tenA | 0.2 µM | Isothermal Titration Calorimetry |

| Pyrithiamine Pyrophosphate (PTPP) | E. coli thiM | 60 ± 20 nM | In-line probing |

This table summarizes representative binding affinities of TPP and its analog to bacterial TPP riboswitches. The actual values can vary depending on the specific riboswitch and experimental conditions.

Experimental Protocol: In-line Probing Assay for TPP Riboswitch-Ligand Interaction

In-line probing is a technique used to monitor the structure of an RNA molecule in solution. It relies on the principle that unstructured regions of RNA are susceptible to spontaneous cleavage. Ligand binding can stabilize specific RNA structures, leading to a change in the cleavage pattern, which can be detected by gel electrophoresis.

Methodology:

-

RNA Preparation: The TPP riboswitch RNA is synthesized by in vitro transcription from a DNA template and is 5'-end-labeled with 32P.

-

Ligand Binding: The labeled RNA is incubated with varying concentrations of the ligand (e.g., TPP) in a buffer solution at a defined temperature and pH.

-

In-line Cleavage: The mixture is incubated for a prolonged period (typically 24-48 hours) to allow for spontaneous cleavage of the RNA backbone in unstructured regions.

-

Gel Electrophoresis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.

-